molecular formula C16H14ClNO3 B3461161 3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide

3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide

Cat. No.: B3461161
M. Wt: 303.74 g/mol
InChI Key: RRADPDTZTXWWSE-UHFFFAOYSA-N
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Description

3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzodioxin ring, which is a common motif in many biologically active molecules, and a chloro-substituted benzamide group, which can influence its reactivity and interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide typically involves the following steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the Chloro Group: Chlorination of the benzene ring can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Amidation Reaction: The final step involves the formation of the amide bond between the benzodioxin derivative and the 4-methylbenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Corresponding substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin ring can facilitate binding to these targets, while the chloro and amide groups can modulate the compound’s reactivity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzothiophene-2-carboxamide: Similar structure but with a benzothiophene ring.

    3-chloro-N-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]-4-fluorobenzamide: Contains additional functional groups and a more complex structure.

Uniqueness

3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. Its benzodioxin ring and chloro-substituted benzamide group make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c1-10-2-3-11(8-13(10)17)16(19)18-12-4-5-14-15(9-12)21-7-6-20-14/h2-5,8-9H,6-7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRADPDTZTXWWSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCO3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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